

Application Note & Protocol: HPLC-DAD Analysis of Phenolic Acids in Taraxacum Extracts

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Compound of Interest					
Compound Name:	TARAXACUM				
Cat. No.:	B1175051	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taraxacum officinale (dandelion) is a perennial herb long used in traditional medicine. Its extracts are rich in phenolic compounds, particularly phenolic acids, which are known for their antioxidant, anti-inflammatory, and other health-promoting properties.[1][2][3] Accurate and reliable quantification of these phenolic acids is crucial for quality control, standardization of extracts, and further pharmacological research. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used analytical technique for the separation, identification, and quantification of these compounds in plant extracts.[4][5][6] This document provides a detailed protocol for the HPLC-DAD analysis of phenolic acids in **Taraxacum** extracts.

Experimental Protocols Sample Preparation: Extraction of Phenolic Acids

The choice of extraction solvent and method can significantly influence the profile and yield of extracted phenolic acids.[7][8] A common and effective method involves using an ethanol-water mixture.

Materials:



- Dried and powdered **Taraxacum** plant material (leaves, roots, or whole plant)
- 80% Methanol or 50% Ethanol (v/v) in water[2][9]
- Ultrasonic bath
- Centrifuge
- 0.45 μm syringe filters

Protocol:

- Weigh 1.0 g of the powdered **Taraxacum** sample and place it into a flask.
- Add 20 mL of 80% methanol or 50% ethanol.[2][10]
- Sonicate the mixture for 40 minutes at 60°C.[11]
- Centrifuge the extract at 1,200 x g.[10]
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.[11]
- Store the filtered extract at -20°C until analysis.[10]

Preparation of Standard Solutions

Materials:

- Phenolic acid standards (e.g., chicoric acid, caffeic acid, chlorogenic acid, p-coumaric acid, ferulic acid, vanillic acid, syringic acid)[5][12]
- HPLC-grade methanol

Protocol:

- Accurately weigh appropriate amounts of each phenolic acid standard.
- Dissolve each standard in HPLC-grade methanol to prepare individual stock solutions of 100 mg/L.[5]



- From the stock solutions, prepare a mixed standard solution containing all the phenolic acids of interest at a suitable concentration (e.g., 30 mg/L each).[5]
- Prepare a series of calibration standards by diluting the mixed standard solution with the mobile phase to various concentrations (e.g., 1, 2.5, 5, 10, 15, and 25 mg/L) to construct calibration curves.[13]

HPLC-DAD Analysis

The following HPLC-DAD conditions are a robust starting point for the analysis of phenolic acids in **Taraxacum** extracts. Optimization may be required based on the specific instrument and column used.

Instrumentation and Conditions:

- HPLC System: Agilent 1100/1200 series or equivalent with a Diode Array Detector (DAD).
 [11]
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[10][14]
- Mobile Phase:
 - Solvent A: 0.2% Phosphoric acid in water.[7]
 - Solvent B: Acetonitrile.[7]
- Gradient Elution:

Time (min)	% Solvent A	% Solvent B
0	95	5
35	60	40

| 45 | 95 | 5 |

Flow Rate: 1.0 mL/min.[7][11]



• Column Temperature: 30°C.[11]

• Injection Volume: 10 μL.[11]

 Detection Wavelengths: Monitoring at 280 nm and 320 nm is recommended for phenolic acids. A full UV-Vis spectrum (210-400 nm) should be recorded to aid in peak identification.
 [15][16]

Data Presentation Quantitative Data of Phenolic Acids in Taraxacum officinale

The following table summarizes the quantitative data for major phenolic acids found in **Taraxacum** officinale extracts from various studies. Concentrations can vary significantly depending on the plant part, geographical origin, and extraction method.

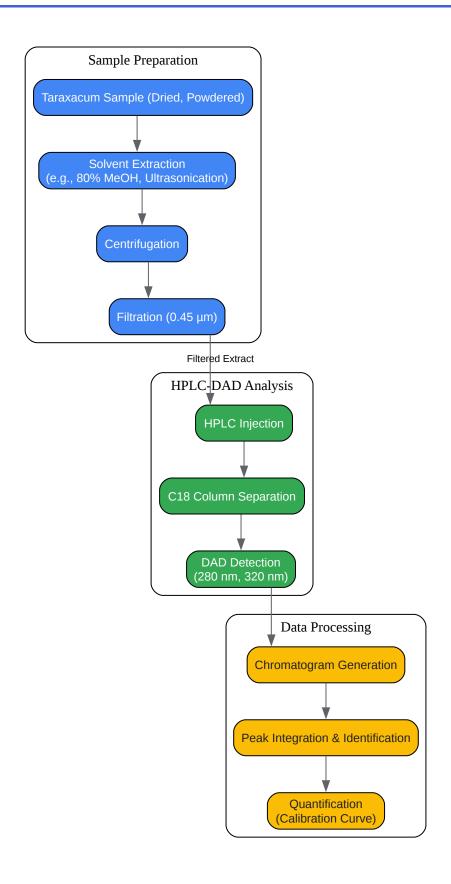
Phenolic Acid	Plant Part	Extraction Solvent	Concentration (mg/100g DW)	Reference
Chicoric Acid	Leaves	50% Ethanol	3148	[1]
Chicoric Acid	Leaves	96% Ethanol	1195	[1]
Chicoric Acid	Leaves	Water	484	[1]
Chlorogenic Acid	-	-	Present	[12]
Caffeic Acid	-	-	Present	[12]
p-Coumaric Acid	Leaves	50% Ethanol	Present	[1]
Ferulic Acid	Leaves	50% Ethanol	Present	[1]
Sinapic Acid	Leaves	50% Ethanol	24 - 141	[1]
Vanillic Acid	Root	95% Ethanol	Present	[12]
Syringic Acid	Root	95% Ethanol	Present	[12]
Gallic Acid	Root	95% Ethanol	Present	[12]



DW: Dry Weight. "Present" indicates the compound was identified but not quantified in the cited source.

Mandatory Visualizations Experimental Workflow



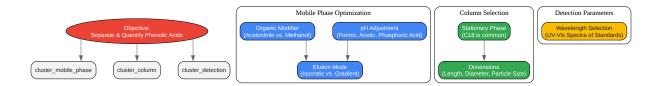


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Caption: HPLC-DAD analysis workflow for phenolic acids in **Taraxacum**.



Logical Relationship in Method Development



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Caption: Key considerations for HPLC-DAD method development.

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